

# Application Note: Quantification of Invasin Gene Expression using Real-Time PCR

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## Compound of Interest

Compound Name: *invasin*

Cat. No.: B1167395

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## Introduction

**Invasin** is a crucial virulence factor expressed by several pathogenic bacteria, including *Yersinia enterocolitica* and *Yersinia pseudotuberculosis*, that facilitates the initial stages of infection by mediating bacterial entry into host cells.[1][2][3] The expression of the **invasin** gene (*inv*) is tightly regulated in response to environmental cues, making it a key target for studying bacterial pathogenesis and for the development of novel anti-infective therapies.[4] Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring gene expression levels, providing a powerful tool for researchers and drug development professionals to investigate the regulation of *inv* and the efficacy of potential inhibitors.[5][6][7]

This document provides a comprehensive protocol for the quantification of **invasin** mRNA levels from bacterial cultures using a two-step RT-qPCR approach.[8] The methodology covers bacterial cell culture, RNA extraction, reverse transcription to complementary DNA (cDNA), and qPCR analysis using SYBR Green chemistry.[9]

## Principle of the Assay

The workflow begins with the isolation of high-quality total RNA from bacterial samples. This RNA is then reverse transcribed into cDNA. The resulting cDNA serves as a template for qPCR, where the *inv* gene is amplified using specific primers. The qPCR instrument monitors the amplification process in real-time by detecting the fluorescence of a DNA-binding dye like SYBR Green.[8][9] The cycle at which the fluorescence signal crosses a predetermined threshold is known as the quantification cycle (Cq) or threshold cycle (Ct).[10][11] This Cq

value is inversely proportional to the initial amount of target template.[11] By normalizing the Cq value of the *inv* gene to that of a stably expressed reference (housekeeping) gene, the relative expression of *inv* can be accurately determined across different experimental conditions.[11][12]

## Experimental Workflow and Signaling

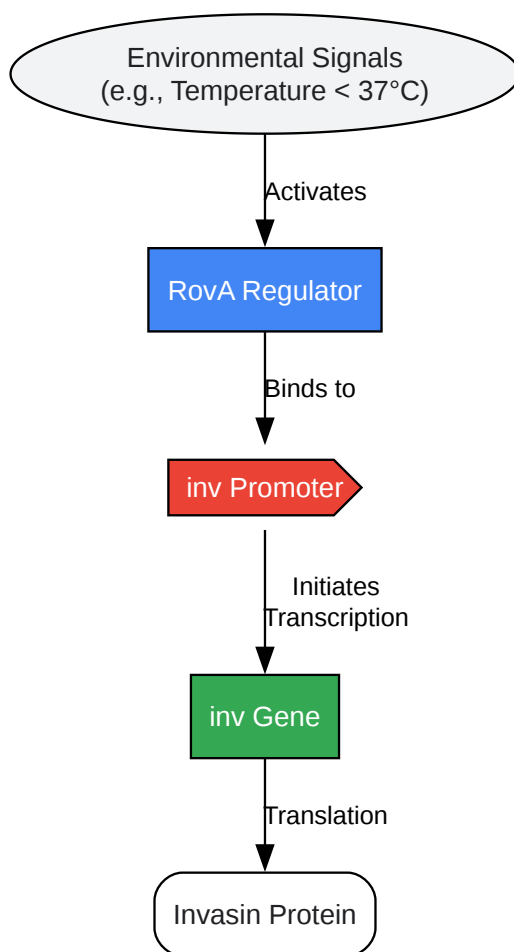
The overall experimental process from bacterial culture to data analysis is outlined below.



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Figure 1: High-level workflow for ***invasin*** gene expression analysis.

Expression of the *inv* gene in *Yersinia* is primarily controlled by the transcriptional regulator RovA.[4] Understanding this pathway is essential for designing experiments and interpreting results.



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Figure 2: Simplified regulatory pathway of **invasin** expression.

## Detailed Experimental Protocols

### Protocol 1: Bacterial Culture and RNA Stabilization

This protocol is designed for growing Gram-negative bacteria like *Yersinia* spp. to a desired growth phase for gene expression analysis.

- Culture Preparation: Inoculate a single bacterial colony into an appropriate liquid medium (e.g., Luria-Bertani broth). Grow overnight at the permissive temperature for **invasin** expression (e.g., 26°C) with shaking.[4]
- Sub-culturing: The next day, dilute the overnight culture into fresh media to an optical density at 600 nm (OD600) of ~0.05.

- **Experimental Treatment:** Grow the culture to the mid-logarithmic phase ( $OD_{600} \approx 0.6-0.8$ ). At this point, add the test compounds (e.g., potential inhibitors) or apply control conditions. Continue incubation for the desired duration.
- **Cell Harvesting:** Harvest up to  $1 \times 10^9$  bacterial cells by centrifugation at  $5,000 \times g$  for 10 minutes at  $4^\circ\text{C}$ .[\[13\]](#)[\[14\]](#)
- **RNA Stabilization:** Decant the supernatant immediately. To prevent RNA degradation, resuspend the cell pellet in an RNA stabilization reagent (e.g., Qiagen RNeasy Protect Bacteria Reagent or TRIzol) according to the manufacturer's instructions.[\[13\]](#)[\[15\]](#) This step is critical for preserving the in vivo transcript profile. Samples can typically be stored at  $-80^\circ\text{C}$  after stabilization.

## Protocol 2: Total RNA Extraction

This protocol outlines the extraction of total RNA using a common column-based kit.

- **Cell Lysis:** Thaw the stabilized bacterial pellet. Lyse the cells using a combination of enzymatic and mechanical methods as recommended for Gram-negative bacteria. This often involves incubation with lysozyme followed by disruption in a lysis buffer containing a strong denaturant (e.g., guanidine thiocyanate).[\[14\]](#)[\[16\]](#) For some strains, bead beating may be required for efficient lysis.[\[14\]](#)
- **Homogenization:** Homogenize the lysate by passing it through a syringe with a fine-gauge needle or using a column-based homogenizer to shear genomic DNA and reduce viscosity.
- **RNA Binding:** Add ethanol to the lysate to create conditions that promote RNA binding to the silica membrane of a spin column.[\[17\]](#) Apply the mixture to the column and centrifuge.
- **Washing:** Perform wash steps as per the kit's protocol to remove contaminants like proteins, salts, and residual DNA.
- **DNase Treatment (On-Column):** To eliminate contaminating genomic DNA, which can lead to false-positive results in qPCR, perform an on-column DNase I digestion following the manufacturer's protocol.
- **Elution:** Elute the purified RNA from the column using RNase-free water.

- Quantification and Quality Control:
  - Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 indicates high purity. [\[18\]](#)
  - Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA from bacteria will show sharp 23S and 16S ribosomal RNA (rRNA) bands.

## Protocol 3: Reverse Transcription (cDNA Synthesis)

This protocol converts the extracted RNA into cDNA, which is more stable and can be used as a template for qPCR. [\[8\]](#)

- Reaction Setup: Prepare the reverse transcription (RT) reaction on ice. For each sample, combine the following in a nuclease-free tube:
  - Total RNA: 1 µg
  - Random Primers or Gene-Specific Primers
  - dNTP Mix
  - Reverse Transcriptase Buffer
  - Reverse Transcriptase Enzyme
  - Nuclease-free water to the final volume (e.g., 20 µL)
- No-RT Control: For each RNA sample, prepare a "no reverse transcriptase" (No-RT) control reaction. This contains all components except the reverse transcriptase enzyme and is essential to verify the absence of genomic DNA contamination in the subsequent qPCR. [\[13\]](#) [\[19\]](#)
- Incubation: Perform the reaction in a thermal cycler with the following typical conditions:
  - Primer annealing: 25°C for 5-10 minutes.

- cDNA synthesis: 42-50°C for 30-60 minutes.
- Enzyme inactivation: 85°C for 5 minutes.
- Storage: The resulting cDNA can be used immediately or stored at -20°C. Dilute the cDNA (e.g., 1:5 or 1:10) with nuclease-free water before use in qPCR to reduce the concentration of inhibitors.

## Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol details the setup and execution of the qPCR experiment.

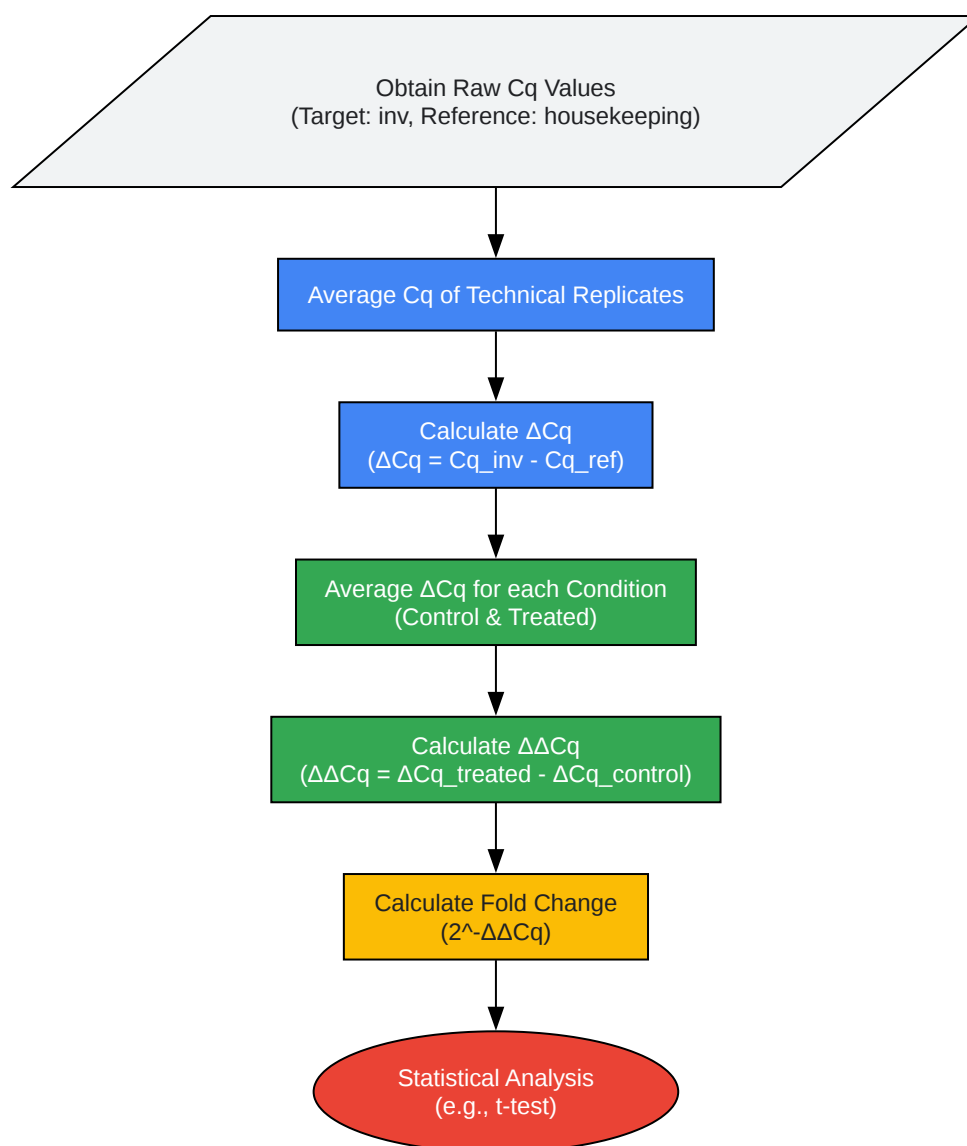
- Primer Design: Design primers for the inv gene and a suitable housekeeping gene (e.g., 16S rRNA, gyrB).
  - Amplicon Size: 70-200 base pairs.[\[20\]](#)
  - Melting Temperature (T<sub>m</sub>): 60-63°C, with the forward and reverse primers having a T<sub>m</sub> within 3°C of each other.[\[20\]](#)
  - Specificity: Verify primer specificity in silico using tools like NCBI Primer-BLAST.[\[20\]](#)[\[21\]](#)
- qPCR Reaction Setup: Prepare a master mix on ice to ensure consistency across reactions. For a single 20 µL reaction:
  - 2x SYBR Green qPCR Master Mix: 10 µL
  - Forward Primer (10 µM): 0.5 µL
  - Reverse Primer (10 µM): 0.5 µL
  - Nuclease-free water: 4 µL
  - Diluted cDNA template: 5 µL
- Plate Setup: Aliquot 15 µL of the master mix into each well of a qPCR plate. Add 5 µL of the appropriate template (cDNA, No-RT control, or no-template control) to each well. Run all samples, including controls, in triplicate.[\[22\]](#)

- Thermal Cycling: Perform the qPCR run using a standard three-step cycling protocol:
  - Initial Denaturation: 95°C for 2-10 minutes.
  - Cycling (40 cycles):
    - Denaturation: 95°C for 15 seconds.
    - Annealing/Extension: 60°C for 1 minute.[\[23\]](#)
  - Melt Curve Analysis: Include a melt curve stage (e.g., 60°C to 95°C with a ramp rate of 0.5°C/second) to verify the specificity of the amplified product.[\[17\]](#) A single, sharp peak indicates a specific product.

## Data Presentation and Analysis

Relative quantification of gene expression is typically performed using the comparative C<sub>q</sub> ( $\Delta\Delta C_q$ ) method.[\[12\]](#)[\[22\]](#)

## Data Analysis Workflow



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Figure 3: Workflow for the  $\Delta\Delta Cq$  method of relative quantification.

## Example Data Tables

Raw Cq values should be recorded and averaged before calculating the relative expression.

Table 1: Raw and Average Cq Values



Sample Name	Condition	Replicate	Cq (inv)	Cq (16S rRNA)
Control 1	Untreated	1	21.5	14.2
Control 1	Untreated	2	21.6	14.3
Control 1	Untreated	3	21.4	14.2
Control 1 Avg.	Untreated		21.5	14.23
Treated 1	10µM Drug X	1	24.1	14.3
Treated 1	10µM Drug X	2	24.3	14.2
Treated 1	10µM Drug X	3	24.2	14.4

| Treated 1 Avg. | 10µM Drug X | | 24.2 | 14.3 |

The final results are summarized to show the fold change in gene expression relative to the control condition.

Table 2: Relative Quantification ( $\Delta\Delta Cq$ ) Summary

Condition	Avg. Cq (inv)	Avg. Cq (16S rRNA)	$\Delta Cq$ (Cq_inv - Cq_ref)	$\Delta\Delta Cq$ ( $\Delta Cq_{\text{samp}} - \Delta Cq_{\text{control}}$ )	Fold Change ( $2^{-\Delta\Delta Cq}$ )
Untreated	21.5	14.23	7.27	0.00	1.00

| 10µM Drug X | 24.2 | 14.30 | 9.90 | 2.63 | 0.16 |

### Interpretation

In the example above, treatment with 10µM of Drug X resulted in a fold change of 0.16, indicating that the expression of the inv gene was downregulated by approximately 84% compared to the untreated control. A fold change greater than 1 signifies upregulation, while a value less than 1 indicates downregulation.[\[24\]](#)

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